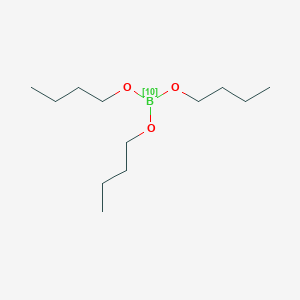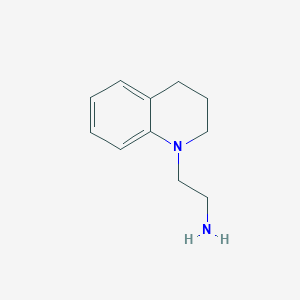
Tributyl borate-10B
Overview
Description
Tributyl borate-10B is a chemical compound with the molecular formula C₁₂H₂₇BO₃. It is a boron-containing ester, specifically enriched with the isotope boron-10. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Tributyl borate-10B is an organoboron compound Organoboron compounds are often used as reagents in organic synthesis for the preparation of various boronic acid derivatives .
Mode of Action
It is known that organoboron compounds like this compound can form boron-nitrogen (bn) coordination complexes or bn ammonium complexes . These complexes can improve the hydrolytic stability of borate ester and promote load-carrying abilities, friction-reducing, and anti-wear properties .
Biochemical Pathways
Boronic acid derivatives, which can be prepared using organoboron compounds like this compound, are widely used in suzuki coupling reactions in the synthesis of biaryls and other organic molecules .
Pharmacokinetics
It has a molecular weight of 230.15 , a boiling point of 230-235 °C , and a density of 0.85 g/mL at 25 °C .
Result of Action
It is known that the addition of this compound can improve the hydrolytic stability of borate ester and promote load-carrying abilities, friction-reducing, and anti-wear properties .
Action Environment
It is known that the hydrolytic stability and tribological properties of bn complexes (formed by organoboron compounds like this compound) can be promoted with the extension of the carbon chain of the added amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl borate-10B can be synthesized through the esterification of boric acid-10B with butanol. The reaction typically involves heating boric acid-10B with an excess of butanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted butanol and other impurities.
Chemical Reactions Analysis
Types of Reactions
Tributyl borate-10B undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form boric acid-10B and butanol.
Transesterification: This reaction involves the exchange of the butyl groups with other alcohols, resulting in the formation of different borate esters.
Oxidation: this compound can be oxidized to form boron oxides and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Transesterification: Alcohols and catalysts such as sodium or potassium alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.
Major Products Formed
Hydrolysis: Boric acid-10B and butanol.
Transesterification: Various borate esters depending on the alcohol used.
Oxidation: Boron oxides and other oxidation products.
Scientific Research Applications
Tributyl borate-10B has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Employed in the study of boron metabolism and its role in biological systems.
Medicine: Utilized in Neutron Capture Therapy (NCT) for cancer treatment. The boron-10 isotope captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Industry: Acts as a catalyst in various industrial processes and as an additive in the production of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Tributyl borate-11B: Similar in structure but contains the boron-11 isotope.
Trimethyl borate-11B: A borate ester with methyl groups instead of butyl groups.
Boric acid-11B: A simple boron-containing compound with the boron-11 isotope.
Uniqueness
Tributyl borate-10B is unique due to its enrichment with the boron-10 isotope, which makes it particularly valuable for applications in Neutron Capture Therapy. Its ability to undergo various chemical reactions and its role as a precursor for other boron-containing compounds further highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
tributyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXXHMEBUOXRP-HSGWXFLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583698 | |
| Record name | Tributyl (~10~B)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-80-1 | |
| Record name | Tributyl (~10~B)borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-n-butylborate [10B] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[hydroxy(phenylmercuriooxy)boranyl]oxy-phenylmercury](/img/structure/B1602309.png)
![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)



![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)

